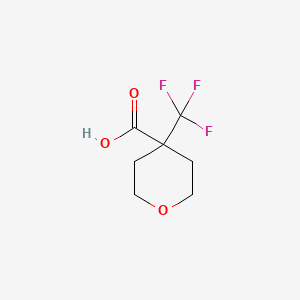

4-(Trifluoromethyl)oxane-4-carboxylic acid

Overview

Description

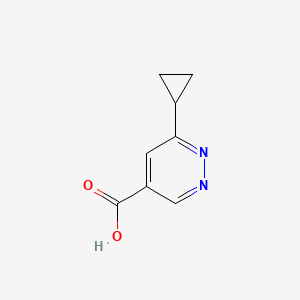

“4-(Trifluoromethyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9F3O3 . It has an average mass of 198.140 Da and a monoisotopic mass of 198.050385 Da . This compound is a useful reagent in the preparation of amino acid compounds with unbranched linkers useful for the treatment of fibrosis .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringC1COCCC1(C(=O)O)C(F)(F)F . This indicates that the molecule consists of a six-membered ring (oxane) with a trifluoromethyl group and a carboxylic acid group attached to it. Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm³, a boiling point of 244.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±6.0 kJ/mol and a flash point of 101.5±27.3 °C .Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)oxane-4-carboxylic acid: is a valuable reagent in organic synthesis due to its highly polar chemical structure, which includes a carbonyl group and a hydroxyl group. These functional groups facilitate the formation of hydrogen bonds with polar compounds, leading to high boiling points and solubility in polar solvents like water and alcohols . Its utility in organic reactions such as substitution, elimination, oxidation, and coupling makes it an indispensable tool for synthesizing small molecules and macromolecules.

Nanotechnology

In the realm of nanotechnology, This compound serves as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This application is crucial for the development of nanomaterials with enhanced properties, such as increased conductivity or reactivity, which can be used in various high-tech applications.

Polymer Chemistry

The acid finds applications in polymer chemistry as monomers, additives, and catalysts. It can be involved in the modification of synthetic or natural polymers, enhancing their properties for specific applications. For instance, it can be used to improve the durability or flexibility of polymers used in industrial processes or consumer products .

Medicinal Chemistry

This compound: is a precursor in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, and its incorporation into drug molecules can significantly affect their pharmacological activity . This makes it a valuable compound in the design and development of new medications.

Deoxygenative Trifluoromethylthiolation

A novel application of carboxylic acids, including This compound , is in deoxygenative trifluoromethylthiolation. This method yields trifluoromethyl thioesters from carboxylic acids and can be applied for the late-stage functionalization of natural products and drug molecules, expanding the toolkit available for medicinal chemists .

Fibrosis Treatment Research

This compound is utilized in the preparation of amino acid compounds with unbranched linkers, which are useful in the treatment of fibrosis. Fibrosis is a significant medical condition characterized by the excessive formation of connective tissue, and the development of effective treatments is a critical area of research .

Mechanism of Action

Target of Action

It is mentioned that this compound is a useful reagent in the preparation of amino acid compounds .

Mode of Action

It is known to be involved in the preparation of amino acid compounds

Biochemical Pathways

Given its role in the preparation of amino acid compounds , it may be involved in protein synthesis or other amino acid-related pathways.

Result of Action

Its role in the preparation of amino acid compounds suggests it may have an impact on processes involving these compounds .

properties

IUPAC Name |

4-(trifluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)1-3-13-4-2-6/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUQRFOAPVWETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1524761-14-5 | |

| Record name | 4-(trifluoromethyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)